molecular formula C5H4BrIN2 B1445822 6-Bromo-5-iodopyridin-2-amine CAS No. 1806995-70-9

6-Bromo-5-iodopyridin-2-amine

Cat. No. B1445822
M. Wt: 298.91 g/mol
InChI Key: PLTKDQCAHJFFEC-UHFFFAOYSA-N
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Description

6-Bromo-5-iodopyridin-2-amine is a chemical compound that belongs to the family of pyridine derivatives. It is a solid substance and is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .


Synthesis Analysis

The synthesis of 6-Bromo-5-iodopyridin-2-amine is often accomplished by initial Sonogashira coupling of a 3-halosubstituted-2-amino-pyridine . The intermediate alkynylpyridines are then exposed to a variety of different reaction conditions and reagents to afford the desired azaindoles . Many methods have been developed for this step and include the use of cesium- or potassium-containing bases such as potassium hydride, potassium t-butoxide or cesium t-butoxide .


Molecular Structure Analysis

The molecular formula of 6-Bromo-5-iodopyridin-2-amine is C5H4BrIN2 . The Inchi Code is 1S/C5H4BrIN2/c6-5-3(7)1-2-4(8)9-5/h1-2H, (H2,8,9) . The molecular weight is 298.91 g/mol .


Physical And Chemical Properties Analysis

6-Bromo-5-iodopyridin-2-amine is a solid substance . It is stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Scientific Research Applications

Chemical Synthesis and Catalysis

6-Bromo-5-iodopyridin-2-amine serves as an intermediate in the synthesis of complex organic compounds and ligands. Its unique halogen substitution pattern makes it suitable for selective catalytic reactions, including copper-catalyzed C–N bond formation processes. These reactions are crucial for constructing nitrogen-containing heterocycles, which are foundational structures in many pharmaceuticals and organic materials. For example, copper-catalyzed selective amination at the C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine has been demonstrated, highlighting the compound's role in facilitating economical and efficient coupling reactions (Roy et al., 2017).

Safety And Hazards

The safety information for 6-Bromo-5-iodopyridin-2-amine includes the following hazard statements: H315-H319 . The precautionary statements include P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313 . The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" .

properties

IUPAC Name

6-bromo-5-iodopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrIN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTKDQCAHJFFEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1I)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-iodopyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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